molecular formula C26H33Cl2FN7O6P B1628234 Barasertib dihydrochloride CAS No. 722543-50-2

Barasertib dihydrochloride

Cat. No. B1628234
CAS RN: 722543-50-2
M. Wt: 660.5 g/mol
InChI Key: PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a pro-drug of Barasertib-hQPA . It is a highly selective Aurora B inhibitor with an IC50 of 0.37 nM . Barasertib induces growth arrest and apoptosis in cancer cells .


Synthesis Analysis

Barasertib is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor [AZD1152-hydroxyquinazoline pyrazol anilide (HQPA)] and is converted rapidly to the active AZD1152-HQPA in plasma .


Molecular Structure Analysis

The molecular formula of Barasertib dihydrochloride is C26H33Cl2FN7O6P . Its molecular weight is 660.46 .


Chemical Reactions Analysis

The main pathways identified in human metabolism of barasertib were (i) cleavage of the phosphate group to form bara-hQPA, followed by oxidation, and (ii) loss of the fluoroaniline moiety to form bara-hQPA desfluoroaniline, followed by oxidation .


Physical And Chemical Properties Analysis

Barasertib dihydrochloride has a molecular weight of 507.56 . It is stable under normal temperatures and pressures .

Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Barasertib dihydrochloride has been used in a Phase 1/2 study to assess its safety, efficacy, and pharmacokinetics in patients with advanced acute myeloid leukemia (AML) . The primary objective of this study was to determine the maximum-tolerated dose (MTD) of Barasertib in patients with newly diagnosed or relapsed AML . The study concluded that the MTD of Barasertib is 1200 mg in patients with relapsed or newly diagnosed AML . The toxicity was manageable and Barasertib treatment resulted in an overall hematologic response rate of 25% .

Inhibition of Aurora B Kinase

Barasertib is a potent and selective inhibitor of Aurora B kinase . Aurora kinases are essential for the regulation of cell division and have been implicated in cancer development . By inhibiting Aurora B kinase, Barasertib can disrupt cell division and potentially stop the growth of cancer cells .

Treatment of Small Cell Lung Cancer (SCLC)

Barasertib has been shown to inhibit the growth of SCLC cell lines both in vitro and in vivo . SCLC cells have rapid proliferation, universal Rb inactivation, and high rates of MYC family amplification, making Aurora kinase inhibition a natural target . The study suggests that SCLC tumors with cMYC amplification/high gene expression will frequently respond to Aurora B inhibitors .

Pharmacokinetics Study

The pharmacokinetics of Barasertib has been studied in patients with AML . Understanding the pharmacokinetics of a drug is crucial for determining the optimal dosage and administration schedule .

Safety and Efficacy Study

The safety and efficacy of Barasertib have been evaluated in clinical trials . These studies are crucial for determining whether a drug is safe for use in humans and whether it has the desired therapeutic effect .

Development of New Treatments for AML

Given the promising results of Barasertib in treating AML, it is being considered for the development of more effective treatments for AML patients .

Future Directions

Barasertib has shown potent activity against a variety of cancers in preclinical and clinical studies . Future development of Barasertib will depend on better definition of its therapeutic index . A pre-clinical study led by scientists at Cincinnati Children’s demonstrates that, in mice, the drug barasertib reverses the activation of fibroblasts that cause dangerous scar tissue to build up in the lungs of people with idiopathic pulmonary fibrosis (IPF) .

Relevant Papers Several papers have been published on Barasertib dihydrochloride. For instance, a paper titled “Aurora B Inhibitors as Cancer Therapeutics” provides a comprehensive review of the preclinical and clinical candidates of Aurora B inhibitors as potential anticancer drugs . Another paper titled “Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B Kinase” discusses the maximum-tolerated dose (MTD), pharmacokinetics, and safety profile for two different dosing regimens of barasertib .

properties

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barasertib dihydrochloride

CAS RN

722543-50-2
Record name Barasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barasertib dihydrochloride
Reactant of Route 2
Barasertib dihydrochloride
Reactant of Route 3
Barasertib dihydrochloride
Reactant of Route 4
Barasertib dihydrochloride
Reactant of Route 5
Barasertib dihydrochloride
Reactant of Route 6
Barasertib dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.